1-(2-Hydroxyethyl)-3-methylquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)-3-methylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-3-methylquinazoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzamide with ethyl acetoacetate in the presence of a base, followed by cyclization to form the quinazoline ring. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)-3-methylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Hydroxyethyl)-3-methylquinazoline-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-3-methylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The hydroxyethyl group may enhance its binding affinity and specificity. Pathways involved include inhibition of kinase activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Quinazoline: The parent compound with a simpler structure.
4-Aminoquinazoline: Known for its use in anticancer drugs.
2-Methylquinazoline: Another derivative with distinct biological activities.
Uniqueness: 1-(2-Hydroxyethyl)-3-methylquinazoline-2,4(1H,3H)-dione stands out due to its hydroxyethyl group, which can enhance its solubility and reactivity. This makes it a versatile compound for various applications, distinguishing it from other quinazoline derivatives.
Properties
CAS No. |
113366-93-1 |
---|---|
Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-3-methylquinazoline-2,4-dione |
InChI |
InChI=1S/C11H12N2O3/c1-12-10(15)8-4-2-3-5-9(8)13(6-7-14)11(12)16/h2-5,14H,6-7H2,1H3 |
InChI Key |
GWAQJXXYPFCPBX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N(C1=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.